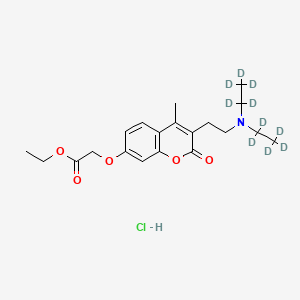
β-D-グルコシルc4-セラミド
概要
説明
Beta-D-Glucosyl c4-ceramide, also known as Glucosylceramide, is a type of sphingolipid found in mammalian cells . It plays a unique and often ambiguous role in these cells . The activation of glucosylceramide synthase, the enzyme that places a glucosyl moiety onto ceramide, is the first pathway-committed step to the production of more complex glycosphingolipids such as lactosylceramide and gangliosides .
Synthesis Analysis
The synthesis of ceramide and glucosyl ceramide derivatives involves an acyl migration-dependent method . In this process, the desired fatty acyl moiety acts both as a protecting and migrating group . The removal of the tetrachlorophthalimido (TCP) group with ethylenediamine as a mild base at room temperature results in subsequent intramolecular fatty acyl group migration from –O to –N, on sphingosine or per acetylated glucosyl sphingosine to yield the desired N-acylated products .Molecular Structure Analysis
The molecular formula of Beta-D-Glucosyl c4-ceramide is C28H53NO8 . It is a subtype of sphingolipids, which are characterized by the presence of a sphingoid base in their structure .科学的研究の応用
糖尿病
セラミドは、主要なスフィンゴ脂質シグナル伝達分子であり、1型糖尿病と2型糖尿病とその合併症の発症に重要な役割を果たしています . 研究によると、セラミドはβ細胞のアポトーシス、インスリン抵抗性、インスリン遺伝子発現の減少を誘導することが示されています . 糖尿病におけるセラミドの役割を理解することで、糖尿病とその合併症の治療のための潜在的な標的を特定するのに役立ちます .
心臓血管疾患
心臓血管疾患への対応として、セラミドに対して作用するグルコシルセラミドシンターゼの産物であるグルコシルセラミドのレベルの変化が、細胞と組織で観察されています . 心臓血管疾患におけるグルコシルセラミドの役割を理解することは、新しい治療法につながる可能性があります .
皮膚疾患
グルコシルセラミドのレベルは、皮膚疾患への対応としても変化します . これは、グルコシルセラミドがこれらの疾患の発症に役割を果たしている可能性があり、そのレベルを操作することで治療戦略を提供できる可能性があることを示唆しています .
がん
グルコシルセラミドは、特定の種類のがんにおいて発現が増加していることがわかっています . この発現増加は、細胞保護を提供し、特定の細胞を増殖のために準備します . しかし、グルコシルセラミドの長期にわたる過剰な存在は有害です
作用機序
Target of Action
Beta-D-Glucosyl C4-Ceramide, also known as N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]butanamide, primarily targets β-cells . These cells play a crucial role in the production of insulin, a hormone that regulates the amount of glucose in the blood .
Mode of Action
The compound interacts with its targets by inducing β-cell apoptosis . This process involves several mechanisms, including the activation of the extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .
Biochemical Pathways
Beta-D-Glucosyl C4-Ceramide affects the insulin signaling pathway . It modulates many of the insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, leading to insulin resistance . Additionally, it reduces the synthesis of the insulin hormone by attenuating insulin gene expression .
Result of Action
The primary molecular effect of Beta-D-Glucosyl C4-Ceramide’s action is the induction of β-cell apoptosis , leading to a reduction in insulin production . This can result in insulin resistance, a key characteristic of type 2 diabetes .
Safety and Hazards
将来の方向性
Research is being carried out to understand the diverse role and mechanism of ceramide in the pathogenesis of type 1 and type 2 diabetes and its complications . A better understanding of this area will increase our understanding of the contribution of ceramide to the pathogenesis of diabetes, and further help in identifying potential therapeutic targets for the management of diabetes mellitus and its complications .
特性
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NO8/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22(31)21(29-24(32)17-4-2)20-36-28-27(35)26(34)25(33)23(19-30)37-28/h16,18,21-23,25-28,30-31,33-35H,3-15,17,19-20H2,1-2H3,(H,29,32)/b18-16+/t21-,22+,23+,25+,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGCPKEFVFBTE-HAJHVBEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747856 | |
| Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111956-45-7 | |
| Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




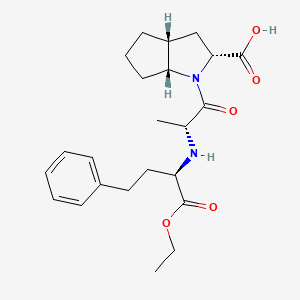
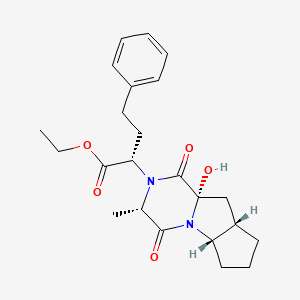
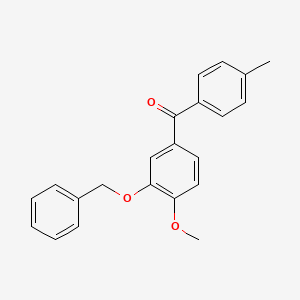

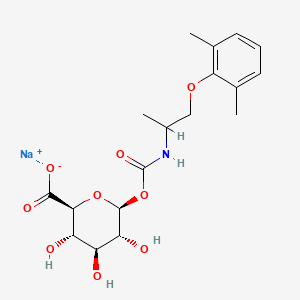
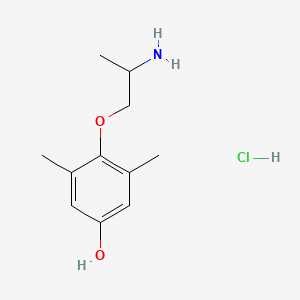
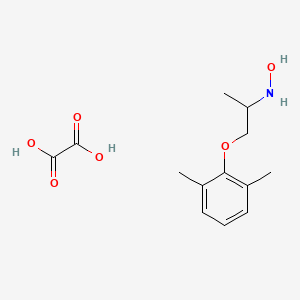
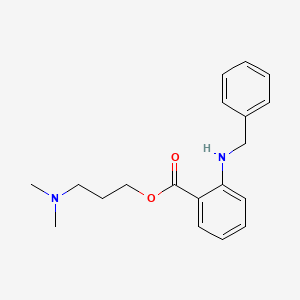
![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)
